molecular formula C8H10BrNO2 B15314913 (r)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol

(r)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol

Cat. No.: B15314913
M. Wt: 232.07 g/mol
InChI Key: PVTGUMYIFWPGRK-ZETCQYMHSA-N
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Description

®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral organic compound that contains an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:

    Amino Alcohol Formation: The amino alcohol moiety can be introduced through a Mannich reaction or by reductive amination of a suitable precursor.

    Chiral Resolution: The enantiomeric purity of the compound can be achieved through chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkylated product.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Biochemical Probes: Used in the study of biochemical pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol: Similar structure with a chlorine atom instead of bromine.

    ®-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: Similar structure with a fluorine atom instead of bromine.

    ®-2-(1-Amino-2-hydroxyethyl)-4-iodophenol: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol may confer unique reactivity and properties compared to its halogenated analogs

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-4-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1

InChI Key

PVTGUMYIFWPGRK-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CO)N)O

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)N)O

Origin of Product

United States

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